molecular formula C17H18Cl2N2O4S2 B2386162 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide CAS No. 1207002-20-7

2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide

Cat. No. B2386162
CAS RN: 1207002-20-7
M. Wt: 449.36
InChI Key: SVSKWXUHEJICHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide, commonly known as DIBS, is a sulfonamide-based compound that has gained attention in recent years due to its potential applications in scientific research. DIBS has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest is part of a broader category of sulfonamides that have been explored for their potential in drug development, particularly as antagonists in the prevention of human HIV-1 infection. A study focused on the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists highlights the compound's relevance in the pharmaceutical industry. These compounds, including variants like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have been synthesized and characterized by various analytical techniques, revealing their potential as candidate compounds for drug development (Cheng De-ju, 2015).

Antitubercular Potential

Another facet of research on this compound is its exploration for antitubercular properties. N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a similar compound, has been synthesized and tested for its potential as an antitubercular agent against Mycobacterium tuberculosis. The structure and potential inhibitory action of this compound have been supported by mass spectrometry, FT-IR, and NMR spectroscopy, showcasing the compound's potential in addressing tuberculosis (Nikil Purushotham & B. Poojary, 2018).

properties

IUPAC Name

2,4-dichloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S2/c1-12-10-17(15(19)11-14(12)18)27(24,25)20-7-9-26(22,23)21-8-6-13-4-2-3-5-16(13)21/h2-5,10-11,20H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSKWXUHEJICHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.